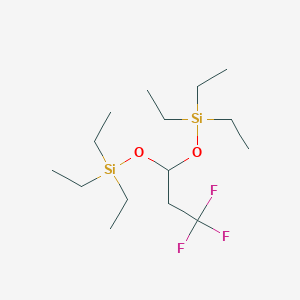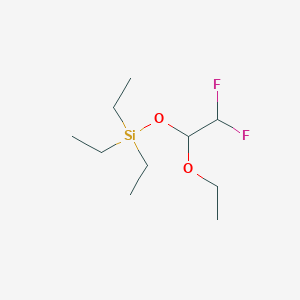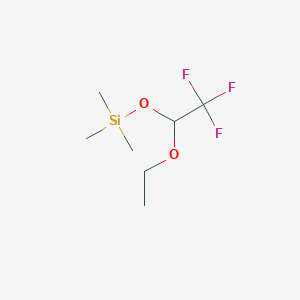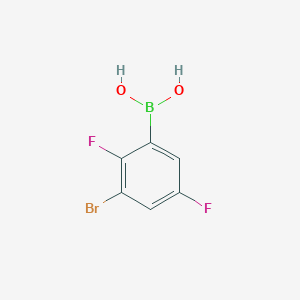
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated organic compound characterized by its trifluoromethyl group and bis(triethylsiloxy) substituents on a propane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane typically involves the trifluoromethylation of propane derivatives followed by the introduction of triethylsiloxy groups. One common method is the reaction of propane with trifluoromethyl iodide under controlled conditions, followed by subsequent reactions with triethylsilanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethylated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylsiloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Trifluoromethylated alcohols or carboxylic acids.
Reduction: Trifluoromethylated hydrocarbons.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems where fluorinated molecules play a role.
Medicine: It may be utilized in the development of pharmaceuticals that require fluorinated groups for enhanced activity or stability.
Industry: The compound finds use in the production of materials with specific properties, such as enhanced chemical resistance or thermal stability.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane exerts its effects depends on its specific application. In pharmaceuticals, for example, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is unique due to its specific combination of trifluoromethyl and triethylsiloxy groups. Similar compounds include:
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane: Similar structure but with an ethane backbone.
1,1,1-Trifluoro-3,3-bis(triethylsilyl)propane: Similar but with triethylsilyl groups instead of triethylsiloxy groups.
These compounds share the trifluoromethyl group but differ in their substituents and backbone, leading to different chemical properties and applications.
Eigenschaften
IUPAC Name |
triethyl-(3,3,3-trifluoro-1-triethylsilyloxypropoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRQGBZKXXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC(F)(F)F)O[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33F3O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)


![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)

![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)





